Product packaging for 5-Methyl-1,3,5-triazinan-2-one(Cat. No.:CAS No. 1910-89-0)

5-Methyl-1,3,5-triazinan-2-one

Cat. No.: B157197
CAS No.: 1910-89-0
M. Wt: 115.13 g/mol
InChI Key: HXUIEVOKAVDUIJ-UHFFFAOYSA-N
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Description

Significance of the 1,3,5-Triazinane (B94176) Scaffold in Contemporary Chemical Research

The aromatic counterpart to the triazinane ring, the 1,3,5-triazine (B166579) (or s-triazine) scaffold, is a cornerstone in modern chemical research, particularly in medicinal chemistry. wikipedia.org This scaffold is renowned for its versatility and has been incorporated into molecules exhibiting a vast array of biological activities. researchgate.net Derivatives of 1,3,5-triazine have demonstrated potent anticancer, antiviral, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties. researchgate.neteurekaselect.comresearchgate.net

The facile and often selective synthesis, typically starting from the inexpensive precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the creation of diverse molecular libraries. wikipedia.orgresearchgate.net This has made the 1,3,5-triazine core a popular framework for developing multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. This approach is particularly promising for treating complex multifactorial diseases like Alzheimer's disease and cancer. nih.gov The ability to systematically modify the substituents on the triazine ring enables fine-tuning of the pharmacological and pharmacokinetic profiles of drug candidates. nih.gov

Overview of Nitrogen-Containing Heterocycles in Synthetic and Biological Contexts

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. fiveable.mewisdomlib.org This class of compounds is of paramount importance in chemistry and biology, forming the structural basis for a multitude of natural products, including alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comencyclopedia.pub Their significance is underscored by the fact that a majority of all FDA-approved small-molecule drugs contain at least one nitrogen-based heterocyclic ring. encyclopedia.pubmsesupplies.com

The presence of nitrogen atoms imparts unique physicochemical properties to these molecules. fiveable.me Nitrogen's electronegativity and the presence of lone-pair electrons can influence the molecule's aromaticity, electron distribution, polarity, and ability to form hydrogen bonds. fiveable.meopenmedicinalchemistryjournal.com These characteristics are crucial for molecular recognition and binding to biological targets like enzymes and receptors, which is the foundation of their widespread use in pharmaceuticals. fiveable.meopenmedicinalchemistryjournal.com Beyond medicine, nitrogen heterocycles are integral to agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Research Landscape and Knowledge Gaps for 5-Methyl-1,3,5-triazinan-2-one

Despite the profound importance of the 1,3,5-triazine scaffold, the specific derivative this compound remains a sparsely studied entity. A survey of the scientific literature reveals a significant knowledge gap concerning its synthesis, reactivity, and potential biological functions. Most research efforts have concentrated on the aromatic 1,3,5-triazine system or its more complex derivatives. researchgate.neteurekaselect.comnih.gov

Some chemical suppliers list the compound as a rare chemical intended for early-stage discovery research, explicitly stating that analytical data is not collected and the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com This commercial status further highlights its obscurity and the lack of comprehensive characterization. The absence of dedicated research articles on this compound suggests that its potential as a building block or a biologically active agent is largely unexplored, representing a clear gap in the current landscape of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O B157197 5-Methyl-1,3,5-triazinan-2-one CAS No. 1910-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1910-89-0

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

5-methyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H9N3O/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8)

InChI Key

HXUIEVOKAVDUIJ-UHFFFAOYSA-N

SMILES

CN1CNC(=O)NC1

Canonical SMILES

CN1CNC(=O)NC1

Other CAS No.

1910-89-0

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,3,5 Triazinan 2 One and Its Derivatives

Direct Synthesis Routes to 5-Methyl-1,3,5-triazinan-2-one

The creation of this compound, a specific heterocyclic compound, is primarily achieved through carefully controlled chemical reactions that build its distinct ring structure.

Condensation Reactions Involving Urea (B33335), Formaldehyde, and Methylamine (B109427)

The principal method for synthesizing this compound involves a condensation reaction between urea, formaldehyde, and methylamine. This reaction forms the heterocyclic backbone of the molecule. The process is a variation of the well-established urea-formaldehyde reactions, which are known to produce polymeric resins. In this specific synthesis, the introduction of methylamine allows for the controlled formation of the six-membered triazinane ring with a methyl group at the 5-position.

Theoretical studies on base-catalyzed urea-formaldehyde reactions have shown that intermediates such as monomethylolurea and N,N'-dimethylolurea can form a methyleneurea (B13816848) intermediate. mdpi.com This proceeds through a unimolecular elimination of a conjugate base (E1cb) mechanism. mdpi.com The subsequent reaction steps involve additions that lead to the final ring structure. mdpi.com

Exploration of Alternative Precursors and Reaction Conditions

While the urea, formaldehyde, and methylamine condensation is the most direct route, research into related triazinane structures explores various precursors. For instance, the synthesis of 5-methyl-1,3,5-triazinane-2-thione (B1224725) can be achieved using formaldehyde, carbamimidothioic acid, and methylamine. chemicalbook.com This suggests that variations in the urea-like component can be used to introduce different functionalities at the 2-position of the triazinane ring.

Derivatization Strategies of the 1,3,5-Triazinane (B94176) Scaffold

Once the 1,3,5-triazinane core is formed, it can be further modified to create a wide range of derivatives. These strategies are crucial for developing compounds with specific chemical properties. The 1,3,5-triazine (B166579) scaffold is recognized as a versatile starting point for creating new molecules. benthamdirect.comresearchgate.netderpharmachemica.comnih.gov

Nucleophilic Substitution Reactions on Triazine Rings

Nucleophilic substitution is a key strategy for functionalizing triazine rings. The classic approach begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially replaced by various nucleophiles. derpharmachemica.comnih.govnih.gov The reactivity of the triazine ring decreases with each substitution, often requiring higher temperatures for subsequent reactions. nih.gov

This method allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. nih.gov For example, reactions with different anilines and subsequent amination have been used to create a series of 2-amino-1,3,5-triazine derivatives. mdpi.com Similarly, reactions with polysulfides have been shown to dechlorinate chloro-s-triazine compounds, indicating a nucleophilic substitution pathway. nih.gov

Table 1: Examples of Nucleophilic Substitution on Triazine Rings

Starting Material Nucleophile Product Reference
2,4,6-trichloro-1,3,5-triazine Anilines, Ammonia (B1221849) 2-Amino-1,3,5-triazine derivatives mdpi.com
2,4,6-trichloro-1,3,5-triazine 4-hydroxy coumarin, 2-amino pyrazine, aromatic amines Trisubstituted 1,3,5-triazine derivatives derpharmachemica.com
Chloro-s-triazine compounds Polysulfides Dechlorinated triazine derivatives nih.gov

Functional Group Transformations and Side-Chain Modifications

Beyond direct substitution on the ring, the functional groups and side chains of triazinane derivatives can be further modified. A large group of 1,3,5-triazine derivatives have been synthesized with groups that have alkylating properties, allowing them to react with nucleophilic functional groups. researchgate.net For example, a series of 1,3,5-triazine derivatives containing benzenesulfonamide (B165840) and various aniline (B41778) or aliphatic amine groups have been synthesized. nih.gov

Another example involves the synthesis of triazine-hydrazone derivatives. This is achieved by reacting 6-hydrazino-2,4-disubstituted-s-triazine with different benzaldehyde (B42025) derivatives, leading to a new series of compounds. nih.gov

One-Pot Synthetic Approaches to Triazinane Derivatives

One-pot synthesis has emerged as an efficient and environmentally friendly method for producing triazine derivatives. benthamdirect.comresearchgate.net These approaches combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates.

Various one-pot methodologies have been developed for the synthesis of 1,3,5-triazine scaffolds. benthamdirect.comresearchgate.net One such method involves the controlled cross-cyclotrimerization of nitriles to form 2,4,6-trisubstituted 1,3,5-triazines. nih.gov Another approach is the [4+2] domino annulation reaction, which uses readily available starting materials to produce 1,2,4-triazine (B1199460) derivatives. rsc.org Ullmann-type reactions, catalyzed by copper(I), have also been successfully used in a one-pot design to synthesize trisubstituted s-triazine derivatives, often with shorter reaction times and higher yields compared to traditional methods. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Urea
Formaldehyde
Methylamine
Monomethylolurea
N,N'-dimethylolurea
5-methyl-1,3,5-triazinane-2-thione
Carbamimidothioic acid
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
Anilines
Ammonia
4-hydroxy coumarin
2-amino pyrazine
Polysulfides
5-Bromo-1,2,3-triazines
Phenols
Benzenesulfonamide
Aliphatic amines
6-hydrazino-2,4-disubstituted-s-triazine
Benzaldehyde derivatives
Nitriles

Catalytic Methods in Triazinane Synthesis

The synthesis of the 1,3,5-triazine core, the fundamental structure of this compound, has been significantly advanced through the use of various catalytic systems. These catalysts facilitate reactions that are often more efficient and selective than traditional methods.

Catalytic approaches often involve the sequential, temperature-controlled displacement of chlorine atoms from a precursor like cyanuric chloride by nucleophiles in the presence of an acid scavenger. derpharmachemica.com For instance, a catalytic amount of potassium carbonate (K2CO3) can be used to facilitate the reaction between a triazine intermediate and various aryl amines in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. derpharmachemica.com

More advanced catalytic systems employ transition metals to achieve high efficiency and atom economy. A cost-effective and environmentally friendly one-pot synthesis of triazines utilizes an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) for the acceptorless dehydrogenative coupling of primary alcohols and amidines. rsc.org This method is noted for its high atom efficiency and the reusability of the catalyst. rsc.org Similarly, copper(II) acetate (B1210297) (Cu(OAc)2) has been proven to be an effective catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides, producing triazine derivatives in good to excellent yields without the need for ligands or strong bases. rsc.orggoogle.com

Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH4I) as the sole nitrogen source presents another atom-efficient route to 2,4,6-trisubstituted 1,3,5-triazines. rsc.org This strategy operates smoothly under an air atmosphere. rsc.org Furthermore, iridium supported on phosphorus-doped porous organic polymers has been developed as an active and recyclable catalyst for acceptorless dehydrogenation reactions in triazine synthesis. researchgate.net Lewis acids, such as metal triflates, are also employed to accelerate imine formation by coordinating with carbonyl or imine nitrogen atoms, which allows for synthesis under milder conditions. mdpi.com

Table 1: Overview of Catalytic Systems in Triazinane Synthesis

CatalystReaction TypeStarting MaterialsKey AdvantagesReference
Pt/Al2O3Acceptorless Dehydrogenative CouplingPrimary Alcohols, AmidinesReusable catalyst, high atom economy, environmentally benign. rsc.org
Cu(OAc)2Aerobic Oxidative CouplingAlcohols, Amidine HydrochloridesEfficient, no ligand or strong base needed. rsc.org
Fe-catalyst/NH4ICyclizationAldehydesAtom-efficient, uses inexpensive nitrogen source, runs in air. rsc.org
Iridium-POPAcceptorless DehydrogenationMetformin, Benzyl AlcoholRecyclable, good activity. researchgate.net
K2CO3Nucleophilic SubstitutionSubstituted Triazines, Aryl AminesConventional and accessible base catalyst. derpharmachemica.com
Lewis Acids (e.g., Sc(OTf)3)Condensation/Imine FormationTriformylbenzene, TerephthalohydrazideMilder conditions, reduced reaction times. mdpi.com

Green Chemistry Principles in Triazinane Synthesis

The development of synthetic protocols for triazinane derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Research efforts are focused on creating eco-friendly, cost-effective, and universal methods for synthesizing 1,3,5-triazine derivatives. mdpi.com

Eco-Friendly Reaction Conditions and Reagents

A significant focus in green triazinane synthesis is the adoption of alternative energy sources and environmentally benign solvent systems. Microwave-assisted synthesis and sonochemistry have emerged as leading green approaches. mdpi.com

Microwave irradiation offers an efficient, green procedure for preparing 1,3,5-triazines, often achieving good to excellent yields in short reaction times, sometimes under solvent-free conditions. researchgate.net Sonochemical methods, which utilize ultrasonic irradiation, present another powerful green tool. These protocols can produce triazine derivatives with yields exceeding 75% in as little as five minutes, using water as the solvent. nih.gov The use of water as a reaction medium is a cornerstone of green chemistry, and sonochemistry has been shown to be significantly "greener" than classical heating methods. nih.gov

Phase transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), are also used in conjunction with green methods like microwave and ultrasound-assisted synthesis. mdpi.com These catalysts facilitate the transfer of reagents between aqueous and organic phases, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.com

The quest for eco-friendly reagents also includes the use of recyclable catalysts, such as alumina-supported platinum nanoparticles, which contribute to an environmentally benign reaction system through their reusability and high atom economy. rsc.org A facile, solvent-free synthesis of triazine derivatives has been reported, which is inherently eco-friendly as it avoids toxic intermediates. figshare.com Furthermore, methods have been developed for the direct introduction of a methyl group onto a triazine ring, following principles of atom economy through solvent-free reaction pathways. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Triazines

ParameterConventional HeatingGreen Methods (Microwave/Sonochemistry)Reference
Energy ConsumptionHigh (energy and water for cooling)Low nih.gov
Reaction TimeLong (often hours)Short (minutes) nih.govresearchgate.net
SolventOften organic solvents (e.g., THF, Toluene)Water, or solvent-free nih.govresearchgate.netfigshare.com
YieldVariableGood to excellent (>75%) nih.govresearchgate.net
Environmental ImpactHigher resource consumption, potential for hazardous wasteSignificantly lower, "greener" process nih.govmdpi.com

High-Yield and Cost-Effective Methodologies

The economic viability of synthesizing this compound and its derivatives is closely linked to the efficiency and cost of the production process. High-yield and cost-effective methodologies are therefore a primary goal for industrial applications.

One-pot synthesis procedures are particularly attractive as they reduce the need for intermediate purification steps, saving time, materials, and cost. The controlled cross-cyclotrimerization of nitriles, for example, allows for the one-pot synthesis of 1,3,5-triazines with three different substituents in moderate to good yields. acs.org This is achieved by reacting a nitrile with triflic acid or triflic anhydride (B1165640) to form a nitrilium salt intermediate, which then reacts with a different nitrile. acs.org

Catalytic methods often provide the dual benefit of high yield and cost-effectiveness. The acceptorless dehydrogenative synthesis using a Pt/Al2O3 catalyst not only minimizes waste but also provides isolated yields of up to 93%. rsc.org The use of an inexpensive and readily available catalyst makes the process more economical. Similarly, Cu(OAc)2-catalyzed aerobic oxidation is a cost-effective approach that results in good to excellent yields. rsc.org

Sonochemical synthesis stands out as a particularly high-yield and rapid method, capable of producing triazine derivatives in over 75% yield within just five minutes. nih.gov This dramatic reduction in reaction time compared to classical heating, which can be energy-intensive and time-consuming, translates directly into lower production costs. nih.gov Solvent-free approaches also contribute to cost-effectiveness by eliminating the expense and disposal costs associated with organic solvents, while providing prominent yields between 70-85%. figshare.com

Table 3: Summary of High-Yield Methodologies for Triazinane Synthesis

MethodologyKey FeaturesReported YieldReference
Pt/Al2O3 CatalysisAcceptorless dehydrogenation, reusable catalystUp to 93% rsc.org
SonochemistryUltrasound-assisted, water as solvent, very short reaction time>75% nih.gov
Solvent-Free SynthesisNucleophilic substitution without solvent70-85% figshare.com
Cu(OAc)2 CatalysisAerobic oxidative couplingGood to Excellent rsc.org
One-Pot CyclotrimerizationControlled reaction of different nitrilesModerate to Good acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1,3,5 Triazinan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 5-Methyl-1,3,5-triazinan-2-one provides critical insights into its atomic framework.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by signals for the methyl group protons and the methylene (B1212753) protons of the triazinane ring. The chemical shifts of these protons are influenced by the neighboring nitrogen atoms and the carbonyl group.

In a typical ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms in the triazinane ring would appear as multiplets due to spin-spin coupling with each other. tdx.cat The methyl group attached to the nitrogen atom would present as a singlet. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure. The dynamic nature of the triazinane ring, potentially involving conformational equilibria, can lead to broadened signals in the ¹H NMR spectrum. tdx.cat

¹H NMR Spectral Data for this compound Derivatives
Proton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
N-CH₃~2.8SingletSignal for the methyl group attached to the nitrogen.
Ring CH₂ (adjacent to N-CH₃)~3.5-4.0MultipletChemical shift influenced by adjacent nitrogen and carbonyl group.
Ring CH₂ (adjacent to NH)~3.0-3.5MultipletChemical shift influenced by adjacent nitrogens.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon, the ring methylene carbons, and the methyl carbon.

The carbonyl carbon typically appears at a downfield chemical shift due to the deshielding effect of the double-bonded oxygen atom. The ring methylene carbons will have chemical shifts influenced by their attachment to nitrogen atoms. The methyl carbon will resonate at an upfield position. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

¹³C NMR Spectral Data for this compound Derivatives
Carbon AssignmentTypical Chemical Shift (ppm)Notes
C=O (Carbonyl)~155-160Downfield shift due to the electronegative oxygen atom.
Ring CH₂~40-50Chemical shifts are influenced by the nitrogen atoms within the ring.
N-CH₃~30-35Upfield signal characteristic of a methyl group attached to nitrogen.

Other Advanced NMR Techniques (e.g., ¹¹B NMR, ¹⁹F NMR)

While ¹H and ¹³C NMR are the primary tools for the structural elucidation of this compound, other advanced NMR techniques could be employed for derivatives or specific studies. For instance, if the compound were modified to include boron or fluorine, ¹¹B NMR or ¹⁹F NMR spectroscopy would be essential for characterizing those specific nuclei and their environments within the molecule. These techniques are highly sensitive to the local chemical environment around the boron or fluorine atoms, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H groups in the triazinane ring.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. mdpi.com

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the cyclic urea (B33335) structure.

C-N stretching: Vibrations for the C-N bonds would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3200-3400 (broad)
C-H (aliphatic)Stretching2850-3000
C=O (amide)Stretching1650-1700 (strong)
C-NStretching1000-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, with a molecular formula of C₄H₉N₃O, the expected monoisotopic mass is approximately 115.0746 g/mol . nih.gov

Mass spectrometry analysis would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for triazinane derivatives may involve the loss of small neutral molecules such as CO, NH, or cleavage of the ring structure.

MALDI-TOF and LC-MS Techniques

For more detailed analysis, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are employed.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the purity of the compound. LC-MS/MS can provide even more detailed structural information through collision-induced dissociation of the parent ion, leading to a characteristic fragmentation pattern that can be used for identification. nih.gov

MALDI-TOF is a soft ionization technique that is well-suited for analyzing a wide range of molecules, including small organic compounds, although it is more commonly used for larger biomolecules. jeol.com In the context of this compound, MALDI-TOF could be used to determine its accurate mass with high resolution. jeol.com The use of a suitable matrix is crucial to facilitate the desorption and ionization of the analyte molecules. jeol.com

Mass Spectrometry Data for this compound
AnalysisExpected m/zIonTechniqueNotes
Molecular Weight~115.0746[M]⁺MSMonoisotopic mass of C₄H₉N₃O. nih.gov
Protonated Molecule~116.0824[M+H]⁺LC-MS, MALDI-TOFCommonly observed in ESI and MALDI.
Fragmentation AnalysisVariableFragment IonsMS/MSProvides structural information based on bond cleavages.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. The molecular formula for this compound is established as C₄H₉N₃O. nih.gov Based on this, the theoretical elemental composition can be calculated.

The process involves determining the mass percentage of each element present in the compound. For this compound, with a molecular weight of approximately 115.13 g/mol , the theoretical percentages are as follows: nih.gov

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Moles in Compound Molar Mass Contribution ( g/mol ) Percentage Composition (%)
Carbon C 12.01 4 48.04 41.74%
Hydrogen H 1.008 9 9.072 7.88%
Nitrogen N 14.01 3 42.03 36.51%

Experimentally, techniques like combustion analysis are employed to ascertain these percentages. In combustion analysis, a sample is burned in excess oxygen, and the resulting combustion products, primarily carbon dioxide and water, are collected and weighed. This allows for the calculation of the mass of carbon and hydrogen in the original sample. Nitrogen content is often determined by methods such as the Dumas or Kjeldahl method.

While specific experimental elemental analysis data for this compound is not detailed in the available research, studies on related triazine derivatives provide insight into the typical results obtained. For instance, the elemental analysis of a synthesized isatin-s-triazine hydrazone derivative (C₂₃H₂₃FN₈O) yielded experimental values that were in close agreement with the calculated theoretical percentages, thus confirming its structure. mdpi.com

Table 2: Example of Elemental Analysis Data for a Triazine Derivative (C₂₃H₂₃FN₈O)

Element Calculated (%) Found (%)
Carbon 61.87 61.96
Hydrogen 5.19 5.32
Nitrogen 25.10 25.35

Source: MDPI mdpi.com

This close correlation between calculated and found values is crucial for verifying the synthesis of new compounds and establishing their empirical formula. mdpi.com

X-Ray Diffraction and Crystallographic Studies of Triazinane Structures

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional structure of crystalline materials, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound was not found, extensive research has been conducted on the crystallography of various 1,3,5-triazine (B166579) derivatives. These studies reveal key structural features of the triazinane ring system.

The crystal structures of several triazine derivatives have been elucidated, providing valuable data on their molecular geometry and packing in the solid state. For example, studies on novel isatin-s-triazine hydrazone derivatives and other substituted 1,3,5-triazines have been reported. mdpi.comnih.gov

Table 3: Crystallographic Data for Selected 1,3,5-Triazine Derivatives

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
Isatin-s-triazine hydrazone derivative (6c) C₂₂H₂₀FN₉O Triclinic P-1 a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, γ = 109.638(6)° mdpi.com
2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride C₁₁H₉Cl₂N₆⁺·Cl⁻ Triclinic P-1 - nih.gov
2,4,6-Triamino-1,3,5-triazine (Melamine) C₃H₆N₆ Monoclinic P2₁/c a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° researchgate.net

These studies reveal that the supramolecular structures of these compounds are often stabilized by a network of hydrogen bonds and, in some cases, π-π stacking interactions. nih.gov For instance, in the case of the isatin-s-triazine hydrazone derivative, Hirshfeld analysis was used to quantify the various non-covalent interactions, highlighting the importance of H···H, N···H, and C···H contacts in the molecular packing. mdpi.com The study of 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride and its bis-substituted analogue also confirmed their structures through single-crystal X-ray diffraction, revealing triclinic symmetry and stabilization through hydrogen bonding and offset π-π interactions. nih.gov Similarly, single-crystal X-ray diffraction of 2,4,6-triamino-1,3,5-triazine confirms its monoclinic crystal system. researchgate.net

These findings on related triazinane structures provide a solid foundation for predicting the likely solid-state conformation and intermolecular interactions of this compound.

Reactivity Profiles and Mechanistic Investigations of 5 Methyl 1,3,5 Triazinan 2 One Analogs

Reaction Mechanisms of Triazine Ring Systems

The triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) are six-membered heterocyclic rings containing three nitrogen atoms. nih.gov Their resonance energy is significantly lower than that of benzene (B151609), making them electron-deficient and predisposed to certain types of reactions, particularly nucleophilic substitutions. nih.gov

The electron-deficient nature of the π-electron system in triazine rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govtandfonline.com This reactivity is a cornerstone of triazine chemistry, allowing for extensive functionalization.

The reactions can proceed through several pathways. A common method involves the substitution of a good leaving group, such as a halogen, by a nucleophile. For instance, 2,4-dichloro-1,3,5-triazine (B113473) derivatives react with dithiols under mild conditions to form polythioethers. tandfonline.com The high reactivity of 1,2,4-triazine (B1199460) N-oxides also allows for the study of nucleophilic substitution of hydrogen. researchgate.net

A notable advancement is the direct nucleophilic substitution of a hydrogen atom (SNH), which avoids the pre-installation of a leaving group. An example is the smooth conversion of 1,3,5-triazine (B166579) into 2-amino- and 2-alkylamino-1,3,5-triazines by reacting it with ammonia (B1221849) or alkylamines in the presence of an oxidant. thieme-connect.com This represented the first instance of 1,3,5-triazine reacting with nucleophiles without decomposition of the ring structure. thieme-connect.com

In 1,2,3-triazines, which are more electron-deficient than pyridine (B92270) or pyrimidine, SNAr reactions are also prominent. acs.org Studies on 5-bromo-1,2,3-triazines reacting with phenols have shown a concerted SNAr mechanism, a departure from the classic stepwise process. acs.orgacs.org Density functional theory (DFT) calculations revealed that this reaction proceeds via a C5-selective, concerted process. acs.org This reactivity allows the resulting 5-aryloxy-1,2,3-triazines to be used as precursors for other important heterocyclic structures like 3-aryloxy-pyridines. acs.orgacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Triazine Rings

Triazine System Leaving Group Nucleophile Product Type Citation
2,4-dichloro-1,3,5-triazine Chlorine Bis(4-mercaptophenyl) sulfide Aromatic polythioether tandfonline.com
1,3,5-triazine Hydrogen Ammonia / Alkylamines 2-Amino-1,3,5-triazine thieme-connect.com
5-bromo-1,2,3-triazine Bromine Phenols 5-Aryloxy-1,2,3-triazine acs.org

The synthesis of the triazine ring itself is achieved through various cyclization strategies. Tandem cyclization reactions have emerged as a highly efficient and green method for preparing 1,2,4-triazine compounds. sioc-journal.cn These one-pot syntheses avoid the isolation of intermediates, aligning with the principles of step and atomic economy. sioc-journal.cn

Common synthetic approaches for building the 1,2,4-triazine scaffold are categorized based on the fragments that come together, including [4+2], [3+3], [4+1+1], and [3+2+1] annulation reactions. researchgate.net The most prevalent method for creating 3,5,6-trisubstituted 1,2,4-triazines is the [4+2] annulation, which involves the reaction of α-dicarbonyl compounds with amidrazones. researchgate.net

Intramolecular radical cyclization is another fundamental process in forming ring systems. libretexts.org The regioselectivity of these reactions is typically governed by kinetic control, where the formation of five-membered rings via exo closure is often favored over six-membered rings from endo closure. libretexts.org However, factors such as thermodynamics and stereochemistry can reverse this preference. For example, the formation of a highly strained trans-fused bicyclic system can inhibit five-membered ring formation, favoring the six-membered ring pathway instead. libretexts.org

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, and triazines are excellent substrates for this transformation. acs.org In an IEDDA reaction, an electron-deficient diene (in this case, the triazine ring) reacts with an electron-rich dienophile (such as strained alkenes and alkynes). acs.orgresearchgate.net This methodology is widely used for synthesizing N-heterocycles, natural products, and in bioorthogonal chemistry. acs.org

All three triazine isomers can participate in IEDDA reactions, acting as cyclic azadienes. acs.orgacs.orgnih.gov

1,3,5-Triazines participate in these reactions, contributing to their synthetic utility. nih.gov

1,2,4-Triazines are also well-established partners in IEDDA reactions, reacting with dienophiles across the C3 and C6 positions, followed by nitrogen loss to yield pyridine molecules. researchgate.netresearchgate.net

1,2,3-Triazines have been systematically studied, revealing that substituents have a profound impact on their reactivity. acs.orgnih.gov For instance, a C5 substituent can dramatically enhance the cycloaddition reactivity without altering the regioselectivity. The reactivity can be predictably modulated, with the order being R = CO₂Me > Ph > H. acs.orgnih.gov

These reactions often proceed through a cascade process where the initial cycloaddition is followed by a retro-Diels-Alder reaction, typically involving the extrusion of a small molecule like dinitrogen (N₂), to form a new, stable aromatic or heterocyclic ring. researchgate.netnih.gov

The reactivity of triazine rings can be modulated through oxidation and reduction. Oxidation of triazines, for example with peracids, can lead to the formation of N-oxides. acs.orgnih.gov These N-oxides exhibit altered reactivity compared to their parent triazines. For example, 1,2,4-triazine N-oxides are highly reactive toward nucleophiles. researchgate.net

Defect engineering in polymeric triazine structures, such as poly(triazine imide), shows that controlling defects like carbon or nitrogen vacancies can influence exciton (B1674681) dynamics and suppress charge recombination, enhancing performance in applications like photocatalysis. acs.org Advanced oxidation processes (AOPs), which generate highly reactive species like sulfate (B86663) (SO₄•−) and hydroxyl (•OH) radicals, are used for the degradation of persistent triazine-based compounds like the herbicide prometryn. mdpi.commdpi.com

Reduction of the triazine ring is also a key transformation. For instance, hydride addition from sodium borohydride (B1222165) (NaBH₄) occurs at the C6-position on both 1,2,3-triazine (B1214393) and 1,2,3-triazine 1-oxide cores. nih.gov

Triazine derivatives readily undergo condensation reactions with carbonyl compounds. google.comacs.org For example, hydrazino-s-triazines react with aldehydes (including formaldehyde, paraformaldehyde, and glucose) to form condensation products that have applications in the plastics and coating industries. google.com These reactions can be carried out under neutral, acidic, or alkaline conditions, with at least one mole of aldehyde used per mole of the triazine derivative. google.com

More recently, selective methods have been developed for the synthesis of functionalized triazines from ketones. A protocol using 2-amino researchgate.netacs.orgnih.govtriazines and ketones can selectively yield either N-( researchgate.netacs.orgnih.govtriazine-2-yl) α-ketoamides or N-( researchgate.netacs.orgnih.govtriazine-2-yl) amides. nih.gov The formation of the amide product involves an oxidative C-C bond cleavage. nih.gov The proposed mechanism for amide formation involves the oxidation of the ketone to a superoxide (B77818) intermediate, which is then attacked by the amino-triazine. Subsequent rearrangement and cleavage of the C-C bond yield the final amide product. nih.gov

Table 2: Synthesis of N-( researchgate.netacs.orgnih.govtriazine-2-yl) amides from Ketones

Aryl Ketone Substituent 2-Amine- researchgate.netacs.orgnih.govtriazine Substituent Product Yield Citation
4-Methyl Morpholino 4-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine 61% nih.gov
4-Methoxy Morpholino N-(4-methoxyphenyl)-4-morpholino-1,3,5-triazin-2-amine 58% nih.gov
4-Fluoro Morpholino N-(4-fluorophenyl)-4-morpholino-1,3,5-triazin-2-amine 63% nih.gov
4-Chloro Morpholino N-(4-chlorophenyl)-4-morpholino-1,3,5-triazin-2-amine 59% nih.gov

Reactivity with Different Nucleophiles and Electrophiles

Due to their electron-deficient nature, triazine isomers readily react with a wide range of nucleophiles, but are generally resistant to electrophilic attack unless activated. nih.govslideshare.net

Reactivity with Nucleophiles: The site of nucleophilic attack on the triazine ring is highly dependent on the isomer, the presence of activating groups (like N-oxides), and the nature of the nucleophile itself. nih.govthieme-connect.com

C-Nucleophiles: Grignard reagents and organolithium derivatives can introduce alkyl or aryl groups onto the triazine ring, typically via nucleophilic substitution of hydrogen or a leaving group. researchgate.net

N-Nucleophiles: Ammonia and amines react with triazines to form amino-triazines. thieme-connect.com In a study comparing 1,2,3-triazines and their 1-oxides, N-nucleophiles were found to add to the C6-position in both systems. nih.gov

O-Nucleophiles: Alkoxides demonstrate high selectivity for the C4-position of 1,2,3-triazine 1-oxides. nih.gov

S-Nucleophiles: Thiophenoxide adds to the C4-position of 1,2,3-triazine 1-oxides but attacks the C6-position of the corresponding deoxygenated 1,2,3-triazine. nih.gov

This differential reactivity is highlighted in a systematic study of 1,2,3-triazine 1-oxides, which uncovered a divergence in the site of attack for various nucleophiles. nih.gov While C- and N-nucleophiles (in IEDDA reactions) and hydride add to the C6-position, O- and S-nucleophiles preferentially add to the C4-position of the 1-oxide. nih.govthieme-connect.com

Reactivity with Electrophiles: Reactions with electrophiles are less common and generally occur at the ring nitrogen atoms, which are the most nucleophilic centers in the molecule. acs.orgslideshare.net For example, alkylation can occur at the ring nitrogens to form triazinium salts.

Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools for investigating the reactivity and reaction mechanisms of 5-Methyl-1,3,5-triazinan-2-one and its analogs at the molecular level. Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating complex reaction pathways, characterizing transition states, and predicting the electronic properties that govern chemical reactivity. These computational approaches complement experimental studies by offering detailed insights that are often difficult or impossible to obtain through empirical methods alone.

At the heart of these computational investigations is the calculation of the potential energy surface for a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's feasibility.

A fundamental aspect of understanding the reactivity of triazinanone analogs is the analysis of their electronic structure. irjweb.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

DFT calculations are frequently employed to determine a variety of molecular descriptors that quantify the reactivity of triazinanone analogs. These descriptors provide a framework for understanding and predicting the behavior of these compounds in chemical reactions.

Table 1: Key Reactivity Descriptors from Computational Studies

DescriptorSymbolSignificance
HOMO EnergyEHOMOIndicates electron-donating ability. Higher values suggest greater nucleophilicity.
LUMO EnergyELUMOIndicates electron-accepting ability. Lower values suggest greater electrophilicity.
HOMO-LUMO GapΔEELUMO - EHOMO. A smaller gap generally implies higher reactivity. irjweb.com
Chemical Hardnessη(ELUMO - EHOMO)/2. Measures resistance to change in electron distribution.
Chemical SoftnessS1/η. The inverse of hardness; a larger value indicates higher reactivity.
Electronegativityχ-(EHOMO + ELUMO)/2. Measures the power of an atom or group to attract electrons.
Electrophilicity Indexωχ²/2η. A global index that quantifies the electrophilic power of a molecule.

This table provides a summary of common quantum chemical descriptors used to evaluate the reactivity of molecules.

Computational studies on related heterocyclic systems, such as triazole derivatives, have demonstrated the power of these methods in elucidating reaction mechanisms. For instance, DFT studies on the polar reaction between a triazolinedione and a diene revealed a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The calculations were able to distinguish between kinetically and thermodynamically controlled products by comparing the Gibbs free energies of the different reaction pathways. researchgate.net Such detailed mechanistic insights are crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Furthermore, computational models can predict the most reactive sites within a molecule. The Fukui function and Molecular Electrostatic Potential (MEP) maps are commonly used for this purpose. irjweb.comnih.gov The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, while the MEP map provides a visual representation of the charge distribution and highlights regions of positive (electron-poor) and negative (electron-rich) potential.

In the context of 4,6-substituted-1,3,5-triazin-2(1H)-ones, which are close analogs, computational methods like molecular simulations and free energy calculations have been used to understand their interaction with biological targets. nih.gov These studies combine quantum mechanics with molecular mechanics (QM/MM) to model the behavior of the ligand within a complex biological environment, providing insights into binding modes and the mechanism of action at a molecular level. nih.gov

Table 2: Illustrative Computational Data for a Hypothetical Triazinanone Analog

ParameterValue
EHOMO-6.5 eV
ELUMO-1.2 eV
ΔE (HOMO-LUMO Gap)5.3 eV
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.76 eV

The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation on a triazinanone-like molecule.

Advanced Analytical Techniques for Triazinane Compound Research

Chromatographic Separation Methods

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For triazinane research, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of synthesized compounds and for monitoring the progress of chemical reactions. In the context of triazinane derivatives, HPLC allows for the separation and quantification of the target compound, starting materials, intermediates, and byproducts. nih.govconsensus.app The method's high resolution and sensitivity make it ideal for determining the purity of a final product, often expressed as a percentage. sigmaaldrich.com

For reaction monitoring, small aliquots of a reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the consumption of reactants and the formation of products over time. nih.govcsic.es This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The choice of stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is critical for achieving effective separation. mdpi.com

Interactive Table: Example HPLC Parameters for Triazine Analysis

ParameterConditionReference
InstrumentAgilent 1260 Infinity system mdpi.com
ColumnPurospher® STAR C-18 (4.8 mm × 150 mm; 5 μm) mdpi.com
Mobile PhaseGradient of acetonitrile and 1% acetic acid in water mdpi.com
Flow Rate1.0 mL/min mdpi.com
DetectionDiode Array Detector (DAD) at 280 nm mdpi.com
Column Temperature45 °C mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. nih.govyoutube.com In the synthesis of triazinane derivatives, TLC is used to observe the disappearance of starting materials and the appearance of the product. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then placed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. csic.esnih.gov

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com By comparing the spots of the reaction mixture with spots of the pure starting material and product, a chemist can quickly assess the status of the reaction. youtube.com The completion of the reaction is indicated by the disappearance of the starting material spot. csic.esyoutube.com

Column Chromatography for Compound Isolation

Following the completion of a reaction, column chromatography is a standard technique for the isolation and purification of the desired triazinane compound from the crude reaction mixture. nih.gov This method works on the same principles as TLC but on a much larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel.

An appropriate solvent or solvent mixture (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis, are combined and the solvent is evaporated to yield the purified 5-Methyl-1,3,5-triazinan-2-one.

Spectrophotometric Titration for Complex Formation Studies

Spectrophotometric titration is an analytical method used to study the formation of complexes between a compound and other molecules, such as metal ions. researchgate.netnih.gov This technique is particularly useful for investigating the binding properties of triazinane derivatives, which can act as ligands. researchgate.net The method involves monitoring the change in the absorbance of a solution at a specific wavelength as a titrant is incrementally added. youtube.com

When a complex is formed between the triazinane derivative and a metal ion, the electronic structure of the triazinane may be altered, leading to a change in its light absorption characteristics. researchgate.net By plotting the absorbance versus the molar ratio of the reactants, it is possible to determine the stoichiometry of the resulting complex. researchgate.net Furthermore, the data can be used to calculate the stability constant of the complex, providing a quantitative measure of the binding affinity. nih.gov These studies are fundamental to understanding the potential applications of triazinane compounds in areas such as coordination chemistry. researchgate.net

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Thermal Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability, melting point, and decomposition behavior. nih.govlookchem.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak on a DSC curve indicates the melting point of a pure crystalline substance. nih.gov This is a reliable method for determining the purity of the compound. nih.gov For instance, studies on related triazinone derivatives have used DSC to document sharp melting peaks, confirming the high purity of the samples. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. The analysis of 1,5-dimethyl-2-nitroimino-1,3,5-triazinane, a related compound, showed that it was thermally stable up to 423 K. lookchem.com TGA curves for triazine compounds often show that decomposition occurs in distinct stages. researchgate.net

Interactive Table: Thermal Analysis Data for Related Triazine Compounds

CompoundTechniqueKey FindingReference
Annelated TriazinonesDSCSharp endothermic peaks indicating melting points and high purity. Melting points ranged from 221 °C to 241 °C depending on substituents. nih.gov
Annelated TriazinonesTGAStable up to a temperature range of 241–296 °C in air, with decomposition proceeding in two stages. nih.gov
1,5-dimethyl-2-nitroimino-1,3,5-triazinaneDSC/TGAStarts to melt at 408.1 K (135 °C) and is stable up to at least 423.2 K (150.2 °C). lookchem.com
2,4,6-Triamino-1,3,5-triazine (Melamine)TGA/DTAThermally stable up to 238.39 °C, with a sharp exothermic peak (melting point) at 336.31 °C. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Insights into Triazinane Derivatives

Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibria

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, electronic landscapes, and the relative stability of different structural isomers, such as tautomers.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. DFT, in particular, has become a standard tool for studying triazinane derivatives due to its favorable balance of accuracy and computational cost. researchgate.net

Researchers employ DFT methods like B3LYP to optimize the molecular geometries of triazinane derivatives, predicting their most stable three-dimensional shapes. researchgate.netsuperfri.org These calculations are crucial for understanding the molecule's fundamental structure and reactivity. For instance, DFT has been used to predict the stable conformations of complex triazine-based systems, which is the first step in understanding their potential interactions with biological targets. researchgate.netrsc.org

Furthermore, these methods are applied to study tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. In triazine derivatives, amino-imino and keto-enol tautomerism are common. DFT calculations can estimate the transition state energies for the proton exchange between tautomers, which can be around 50 kcal/mol for some triazine derivatives, indicating a significant energy barrier. researchgate.net Theoretical studies on related heterocyclic systems have successfully used DFT to investigate various tautomeric forms and their relative stabilities in both gaseous and aqueous phases. researchgate.net

Table 1: Applications of DFT in Analyzing Triazinane Derivatives

Computational Method Application Insights Gained
DFT (e.g., B3LYP, PBE) Geometry Optimization Predicts the most stable 3D molecular structure. researchgate.netsuperfri.org
TD-DFT Electronic Spectra Prediction Correlates experimental UV absorption data with theoretical predictions. sci-hub.se
DFT Tautomeric Stability Determines the relative energies and stability of different tautomers. researchgate.netmonash.edu

The surrounding environment can significantly influence a molecule's properties, particularly the equilibrium between tautomers. Solvent effects modeling is therefore critical for obtaining results that are relevant to real-world chemical and biological systems.

The Self-Consistent Reaction Field (SCRF) method is a popular approach where the solvent is modeled as a continuous medium with a specific dielectric constant. This model allows for the calculation of molecular properties in a simulated solvent environment. Studies on the tautomerism of triazine derivatives have shown that the presence of a solvent can alter the relative stability of different tautomeric forms. researchgate.netmonash.edu For example, theoretical investigations into the tautomeric equilibria of related compounds have demonstrated that solvent polarity can shift the balance between keto and enol forms. monash.eduacs.org By incorporating solvent effects, computational models can more accurately predict which tautomer is likely to be predominant under specific experimental conditions, which is crucial for understanding biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, allowing scientists to screen virtual libraries of compounds and understand their binding mechanisms at a molecular level.

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy (e.g., ΔG in kcal/mol) or an inhibition constant (Ki). researchgate.net These values provide a quantitative estimate of how strongly a ligand binds to its target. For triazinane derivatives, docking studies have been instrumental in identifying promising candidates for various therapeutic targets.

For example, novel 1,3,5-triazine (B166579) derivatives have been docked into the active site of human dihydrofolate reductase (hDHFR), a target for anticancer drugs. japsonline.com The results helped to interpret the differences in biological activity among the synthesized compounds. japsonline.com Similarly, docking studies of triazine derivatives targeting the 5-HT7 receptor, which is implicated in central nervous system disorders, have successfully predicted binding affinities (Ki values) that correlate with experimental data. mdpi.comnih.gov Compounds with lower calculated binding energies are predicted to be more potent inhibitors or binders. researchgate.net

Table 2: Predicted Binding Affinities for Various Triazinane Derivatives

Compound Series Target Protein Predicted Affinity (Ki) Reference
N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine 5-HT7 Receptor 8 nM mdpi.comnih.gov
N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine 5-HT7 Receptor 18 nM mdpi.comnih.gov
1,3,5-triazine-2,4,6-trione derivative Gonadotropin-Releasing Hormone Receptor 2 nM nih.gov

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the binding pocket of a target protein. This allows for the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand.

Docking studies on highly active 1,3,5-triazine derivatives have revealed their binding modes within the 5-HT7 receptor, showing how they orient themselves within the binding pocket. mdpi.com These models are crucial for understanding the molecular basis of their antagonist activity. Similarly, docking of triazine-based compounds into the active site of phosphoinositide 3-kinase gamma (PI3Kγ) has shown that the most active compounds occupy the same pocket as known inhibitors, which helps to explain their biological results. This detailed information about the ligand's bioconformation and its interactions with key residues is invaluable for guiding the design of new derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can build models that guide the design of more effective compounds.

For triazinane derivatives, SAR studies have been pivotal in optimizing their activity for various biological targets. Research has shown that the nature and position of substituents on the triazine core significantly impact their biological effects. researchgate.net For instance, in a series of 1,3,5-triazine derivatives developed as anticancer agents, the type of substituent on the triazine ring was found to greatly affect their anti-proliferative activity. researchgate.net Compounds featuring piperidino and benzylamino substituents, for example, were found to be particularly effective. researchgate.net

Similarly, SAR studies on 1,3,5-triazine-2,4,6-triones as antagonists for the human gonadotropin-releasing hormone receptor led to the development of highly potent compounds. nih.gov In another study targeting the GPR84 receptor, a substantial SAR investigation of a 1,2,4-triazine (B1199460) antagonist helped to elucidate the structural requirements of different parts of the molecule, including the indole (B1671886) ring and substituents on the triazine core, providing a foundation for further optimization. nih.gov These studies often combine synthesis, biological testing, and computational modeling to create a comprehensive understanding of how molecular structure dictates function.

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational chemistry offers a powerful lens for investigating the intrinsic properties of molecules like 5-Methyl-1,3,5-triazinan-2-one. Through the application of quantum mechanical calculations, researchers can predict a variety of spectroscopic parameters and molecular descriptors, providing a deeper understanding of the molecule's structure, electronics, and reactivity. These theoretical insights complement experimental data and can guide further research. However, a comprehensive search of scientific literature reveals a notable lack of specific computational studies focused solely on this compound.

Theoretical investigations on related triazine compounds commonly employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to calculate a range of properties. These methods have been successfully used to predict spectroscopic data and molecular descriptors for various substituted 1,3,5-triazines and other heterocyclic systems.

Predicted Spectroscopic Parameters:

A computational study on this compound would typically yield predictions for:

NMR Spectroscopy: Calculations would provide theoretical chemical shifts for both ¹H and ¹³C atoms. These predicted values are invaluable for assigning experimental spectra and can help in the structural elucidation of new derivatives. For this compound, theoretical shifts would be determined for the methyl protons and carbon, as well as the protons and carbons of the triazinane ring.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the fundamental modes of the molecule. This information is crucial for interpreting experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C=O stretching frequency of the ketone group, N-H stretching and bending modes, C-N stretching modes of the ring, and the various vibrations associated with the methyl group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This data helps in understanding the electronic transitions within the molecule.

Molecular Descriptors:

In addition to spectroscopic data, computational studies provide a wealth of information about the electronic structure and reactivity of a molecule through various molecular descriptors. For this compound, these would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for chemical reactions.

Atomic Charges: Various methods can be used to calculate the partial charges on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from a typical computational study on a triazinane derivative.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
N-CH₃Value
Ring-CH₂Value
C=OValue
Ring-CValue
N-CH₃Value

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretchValue
N-H stretchValue
C-N stretchValue
CH₃ rockValue

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

DescriptorCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

In Vitro Biological Interaction Studies and Mechanistic Insights

Mechanisms of Action at the Molecular and Cellular Level

Derivatives of the 1,3,5-triazine (B166579) ring exhibit their biological effects through diverse and specific interactions with cellular components, including enzymes, receptors, and other essential macromolecules.

The 1,3,5-triazine framework serves as a template for the design of potent inhibitors for several key enzymes implicated in disease pathogenesis.

Dihydrofolate Reductase (DHFR): Certain tri-amino-substituted 1,3,5-triazine derivatives have been identified as potent inhibitors of human dihydrofolate reductase (hDHFR), a crucial enzyme in nucleotide synthesis and a validated target for anticancer drugs. japsonline.com Some of these compounds have demonstrated higher cytotoxic activity against non-small cell lung cancer (A549) cell lines than the classical DHFR inhibitor, methotrexate, with IC50 values as low as 28 nM. japsonline.com Molecular docking studies suggest these derivatives bind effectively within the active site of hDHFR. researchgate.net

Topoisomerases: Novel 4-amino-6-(phenylamino)-1,3,5-triazines have been discovered as inhibitors of human DNA topoisomerase IIα (htIIα), targeting its ATP binding site. nih.gov One derivative, 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one, was identified as a topoisomerase II inhibitor with an IC50 value of 57.6 µM. nih.gov A review of bioactive 1,3,5-triazines also highlights their potential to inhibit DNA topoisomerase in breast cancer cells. monash.edu

Tyrosine Kinases: The 1,3,5-triazine scaffold has been successfully utilized to develop inhibitors of various tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): Several studies have reported 1,3,5-triazine derivatives as potent EGFR inhibitors. nih.govmdpi.com Hybrid molecules combining 1,3,5-triazine with pyrazole (B372694) or quinazoline (B50416) have shown significant inhibitory activity against EGFR-tyrosine kinase, with IC50 values as low as 36.8 nM and 229.4 nM for different series. nih.gov These compounds have shown efficacy against both wild-type and mutant forms of EGFR. nih.gov

RET Tyrosine Kinase: Quinazoline-based 1,3,5-triazine derivatives have been designed to impede the phosphorylated RET tyrosine kinase pathway, a target in certain cancers. nih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is a critical regulator of cell growth and survival, and its alteration is common in cancer. Many 1,3,5-triazine derivatives have been identified as PI3K inhibitors. One compound demonstrated good inhibitory activity against PI3Kγ with an IC50 of 6.90 µM. Another derivative was found to be a potent dual inhibitor of PI3K and mTOR, showing significant activity against the PI3Kα isoform. nih.gov

Cyclin-Dependent Kinases (CDK): A series of compounds featuring pyrazole, 1,3,5-triazine, and indole (B1671886) motifs were developed as dual inhibitors of EGFR and CDK-2. One of the most active compounds against the A549 lung cancer cell line exhibited an IC50 value of 2.32 µM. frontiersin.org The development of 1,3,5-triazine derivatives as CDK inhibitors is also noted as a strategy against breast cancer. monash.edu

Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1): In the context of Alzheimer's disease, 1,3,5-triazine derivatives have been evaluated as inhibitors of both AChE and BACE-1. A series of nitrogen mustard analogs containing a 1,3,5-triazine ring showed potent inhibition, with IC50 values for AChE as low as 0.051 µM and for BACE-1 as 9.00 µM. nih.govresearchgate.net However, another study investigating a different set of trisubstituted 1,3,5-triazines found them to have insignificant activity against BACE-1. mdpi.comsciforum.netresearchgate.net

The inhibitory activities of selected 1,3,5-triazine derivatives are summarized in the table below.

Enzyme TargetCompound Series/DescriptionInhibitory Concentration (IC50)Reference
hDHFRTri-amino-substituted 1,3,5-triazine28 nM japsonline.com
Topoisomerase II6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one57.6 µM nih.gov
EGFR-Tyrosine Kinase1,3,5-triazine-based pyrazole derivative229.4 nM
PI3KγSubstituted 1,3,5-triazine6.90 µM
CDK-2Pyrazolyl-s-triazine with indole motif2.32 µM (against A549 cells) frontiersin.org
AChE1,3,5-triazine nitrogen mustard analog0.051 µM nih.govresearchgate.net
BACE-11,3,5-triazine nitrogen mustard analog9.00 µM nih.govresearchgate.net

Derivatives of 1,3,5-triazine have been designed to interact with high affinity and selectivity with various G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.

Serotonin (B10506) Receptors:

5-HT7 Receptor: Novel 1,3,5-triazine derivatives have shown high affinity for the 5-HT7 receptor, a target for psychiatric disorders. mdpi.com Specific ligands, such as N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine, exhibit inhibition constants (Ki) as low as 8 nM. mdpi.com

5-HT6 Receptor: The 1,3,5-triazine-piperazine scaffold has been identified as a potent and selective ligand for the 5-HT6 receptor, a target for cognitive impairment. mdpi.comnih.gov A thymol (B1683141) derivative in this class showed a high affinity with a Ki of 11 nM. mdpi.com Another series of 1,3,5-triazine derivatives also demonstrated high affinity, with one compound showing a Ki of 13 nM for the 5-HT6 receptor. nih.gov

5-HT1A and 5-HT2A Receptors: Radioligand binding assays have been used to determine the affinity of triazine derivatives for other serotonin receptors, confirming their selectivity profiles. mdpi.comresearchgate.net

Dopamine (B1211576) D2 Receptor: The selectivity of these novel serotonin receptor ligands is often established by testing their binding affinity against other receptors, including the dopamine D2 receptor, for which they generally show lower affinity. mdpi.comresearchgate.net

The binding affinities of representative 1,3,5-triazine derivatives for various receptors are presented below.

Receptor TargetCompound Series/DescriptionBinding Affinity (Ki)Reference
5-HT7N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine8 nM mdpi.com
5-HT7N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine18 nM mdpi.com
5-HT6Thymol derivative of 1,3,5-triazine-piperazine11 nM mdpi.com
5-HT64-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine13 nM nih.gov

A primary mechanism for the anticancer activity of 1,3,5-triazine derivatives is the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis.

Several studies have demonstrated that substituted 1,3,5-triazines can induce time- and dose-dependent cytotoxicity in various cancer cell lines, including human colon cancer (DLD-1, HT-29, HCT-116), breast cancer (MCF-7), and lung cancer (A549). mdpi.comnih.govnih.govmdpi.com For instance, a triazine derivative with an Ala-Ala-OMe substituent was found to be highly cytotoxic to DLD-1 and HT-29 cells, inducing apoptosis through the attenuation of intracellular signaling pathways. nih.govnih.gov Another derivative, compound 6h from a series of PI3K/mTOR inhibitors, was shown to induce apoptosis and reduce migration and invasion in HeLa cervical cancer cells. nih.gov This induction of apoptosis is often a result of inhibiting key survival pathways or enzymes, leading to cell cycle arrest and eventual cell death. nih.govresearchgate.net

The biological activities of 1,3,5-triazine derivatives are fundamentally governed by their interactions with macromolecules.

Hydrogen Bonding: Molecular docking studies consistently reveal that the nitrogen atoms of the triazine ring and its substituents are crucial for forming hydrogen bonds with amino acid residues in the active sites of target enzymes like DHFR and EGFR kinase. researchgate.net These interactions are critical for the affinity and inhibitory potency of the compounds.

DNA Binding: Some 1,3,5-triazine derivatives function as alkylating agents, cross-linking DNA strands and thereby inhibiting cancer cell replication and transcription. nih.gov Others have been shown to interact with DNA through non-covalent means, which contributes to their anticancer effects.

In Vitro Activity Assessment against Pathogens and Cancer Cell Lines

The versatile 1,3,5-triazine scaffold has been extensively explored for its potential against a broad spectrum of pathogenic microorganisms and various cancer cell lines.

Derivatives of 1,3,5-triazine have demonstrated significant in vitro activity against a range of bacteria and fungi. researchgate.net Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Specifically, certain 1,3,5-triazine derivatives have shown promising activity against Staphylococcus aureus, including the P209 strain. eco-vector.com For example, a study of 1,3,5-triazine 4-aminobenzoic acid derivatives found several compounds with antimicrobial activity against S. aureus comparable to that of ampicillin (B1664943). nih.gov Another investigation confirmed the efficacy of newly synthesized 2-(methylthio)-1,3,5-triazine derivatives against S. aureus P209. eco-vector.com The activity is often dependent on the nature of the substituents on the triazine core, with factors like charge, bulk, and lipophilicity playing key roles. nih.gov Antifungal activity against species like Candida albicans has also been reported. researchgate.net

Compound SeriesMicroorganismActivity/ObservationReference
1,3,5-Triazine 4-aminobenzoic acid derivativesStaphylococcus aureusActivity comparable to ampicillin for several compounds. nih.gov
1,3,5-Triazine 4-aminobenzoic acid derivativesEscherichia coliActivity comparable to ampicillin for some compounds. nih.gov
2-(Methylthio)-1,3,5-triazine derivativesStaphylococcus aureus P209Confirmed antimicrobial activity. eco-vector.com
Di- and tri-substituted 1,3,5-triazinesStaphylococcus aureus, Candida albicansAntimicrobial activity observed at 250 µg/disc. researchgate.net

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Derivatives of the 1,3,5-triazine scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents. These compounds have demonstrated a range of antiproliferative and cytotoxic activities against various human cancer cell lines, including HCT-116 (colon carcinoma), A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).

The cytotoxic effects of these derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, a series of s-triazine hydrazone derivatives showed strong to moderate antiproliferative activity, with IC50 values in the micromolar range against MCF-7 and HCT-116 cell lines. mdpi.com One of the most potent compounds in this series, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine, exhibited IC50 values of 1.0 µM and 0.98 µM in MCF-7 and HCT-116 cells, respectively. mdpi.com

Another study on 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines identified compounds with significant anticancer potency. nih.gov Notably, one derivative displayed strong cytotoxicity against colorectal carcinoma (HCT-116) with an IC50 of 2.2 µM. nih.gov Furthermore, a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative showed excellent anticancer activity against A549, MCF-7, and HeLa cell lines, with IC50 values of 0.20 µM, 1.25 µM, and 1.03 µM, respectively. nih.gov

The antiproliferative activity of 1,3,5-triazine derivatives is influenced by the nature of the substituents on the triazine core. mdpi.com For example, in one study, dimorpholino-s-triazine derivatives were more potent against MCF-7 cells, while derivatives containing two piperidine (B6355638) rings showed greater activity against HCT-116 cells. mdpi.com

Table 1: Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives

Compound Type Cell Line IC50 (µM)
s-Triazine Hydrazone Derivative mdpi.com MCF-7 1.01–18.20
s-Triazine Hydrazone Derivative mdpi.com HCT-116 0.97–19.51
2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazine nih.gov HCT-116 2.2
Substituted 2-(thiophen-2-yl)-1,3,5-triazine nih.gov A549 0.20
Substituted 2-(thiophen-2-yl)-1,3,5-triazine nih.gov MCF-7 1.25
Substituted 2-(thiophen-2-yl)-1,3,5-triazine nih.gov HeLa 1.03

Antiviral Activity

The 1,3,5-triazine scaffold is also a key structural feature in some compounds with antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). While specific data on 5-Methyl-1,3,5-triazinan-2-one was not found, the broader class of 1,3,5-triazine derivatives has been investigated for anti-HIV activity.

These derivatives are part of a class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). thescipub.com NNRTIs are crucial components of highly active antiretroviral therapy (HAART) and function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. thescipub.com This binding induces a conformational change in the enzyme, leading to the inhibition of its activity. thescipub.com

The antiviral efficacy of these compounds is typically reported as the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. While specific EC50 values for this compound against HIV-1 or HIV-2 are not available in the reviewed literature, the general mechanism of action for related compounds involves the allosteric inhibition of HIV-1 RT. thescipub.com

Anti-inflammatory and Other Biological Activities

Beyond their antiproliferative and antiviral potential, 1,3,5-triazine derivatives have been explored for their anti-inflammatory properties. Inflammation is a complex biological response, and certain triazine compounds have been shown to modulate this process. For example, some novel benzenesulfonamide (B165840) derivatives of 5'-aminospirotriazolotriazine have demonstrated anti-inflammatory activity by suppressing pro-inflammatory mediators. nih.gov In a rat model of carrageenan-induced paw edema, these compounds significantly inhibited edema formation. nih.gov

The anti-inflammatory effects of some 1,3,5-triazine derivatives have also been demonstrated through in vitro assays, such as the inhibition of heat-induced hemolysis of red blood cell membranes, which is a marker of anti-inflammatory efficacy. nih.gov In one study, certain derivatives at a dose of 200 mg/kg showed significant inhibition of hemolysis, comparable to the standard anti-inflammatory drug indomethacin. nih.gov The hybridization of 1,2,4-triazole (B32235) and 1,3,5-triazine rings in a single molecule has been proposed as a strategy to enhance anti-inflammatory activity. nih.gov

Characterization of Ligand-Receptor Complexes

The biological activity of 1,3,5-triazine derivatives is contingent on their interaction with specific biological targets, such as enzymes or receptors. Understanding the three-dimensional structure of these ligand-receptor complexes is crucial for rational drug design.

Hydrogen Bonding and Hydrophobic Interactions

The binding of 1,3,5-triazine derivatives to their receptors is governed by a combination of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. thescipub.comresearchgate.net These interactions are fundamental to the stability of the ligand-receptor complex and contribute to the compound's affinity and specificity for its target. researchgate.net

In the context of anti-HIV agents, the hydrophobic nature of the NNRTI binding pocket in HIV-1 RT makes hydrophobic interactions a predominant force in the binding of 1,3,5-triazine-based inhibitors. thescipub.com The hydrophobic pocket is formed by several hydrophobic amino acid residues. thescipub.com

Non Clinical and Material Science Applications of Triazinanone Derivatives

Application in Materials Science

The 1,3,5-triazine (B166579) ring is a robust and versatile scaffold for creating complex molecular architectures and functional organic materials. researchgate.net Its popularity stems from the accessibility of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which is inexpensive and allows for selective and sequential derivatization with various nucleophiles like alcohols, amines, and thiols. researchgate.netnih.gov This adaptability has led to the development of triazine-based materials with applications ranging from polymers to liquid crystals.

Heterocyclic compounds are fundamental building blocks in organic synthesis, forming the core of many functional molecules. researchgate.net The 1,3,5-triazine unit is a prime example of a versatile scaffold used to construct more complex heterocyclic systems. researchgate.net Its derivatives are employed as intermediates in the synthesis of other heterocycles and as a central core in combinatorial chemistry for designing novel therapeutics. researchgate.net

The synthesis of complex molecules often involves the sequential substitution of the chlorine atoms on a cyanuric chloride precursor. rsc.orgnih.gov This step-wise approach allows for the controlled introduction of different functional groups, leading to a wide range of di- and tri-substituted 1,3,5-triazines. rsc.orgnih.gov For instance, researchers have developed protocols to create non-symmetric triazines containing alkyl, aromatic, chiral, and ester groups. rsc.org These substituted triazines can then serve as precursors for even more complex structures, such as 1,3,5-triazine-based 2-pyrazolines, which have been investigated for their biological activities. nih.gov The ability to precisely control the substitution pattern on the triazine ring makes it an invaluable tool for creating libraries of complex molecules for various scientific investigations. nih.gov

Triazinanone derivatives are integral to the formulation of specialized resins and plastics, often imparting desirable properties such as improved durability and functionality. One notable application is in the formulation of adhesive resins. A study demonstrated the use of 1,3,5-triacryloylhexahydro-1,3,5-triazine as a copolymerized agent in an experimental dental adhesive resin. google.com The resin, a blend of bisphenol A glycol dimethacrylate (BisGMA) , triethylene glycol dimethacrylate (TEGDMA) , and 2-hydroxyethyl methacrylate (B99206) (HEMA) , showed improved properties upon the addition of the triazine compound. google.com Specifically, the groups containing the triazine derivative exhibited higher initial hardness and lower degradation after solvent exposure, indicating that the triazine compound effectively copolymerized with the monomer blend to enhance the material's properties. google.com

In another application, 1,3,5-triazine carbamates are used in liquid cross-linker compositions when mixed with aminoplast resins. nih.gov These formulations are significant in the development of coatings and other curable materials. Furthermore, the triazine scaffold is fundamental to creating advanced polymers like triazine-based covalent organic polymers (COPs) and conjugated microporous polymers (CMPs). rsc.orgacs.org These materials are noted for their high stability, tunable porous structures, and high nitrogen content, making them suitable as catalysts or support materials in various organic transformations. rsc.org

Table 1: Composition of an Experimental Triazine-Based Adhesive Resin

ComponentRoleConcentration (% wt)
Bisphenol A glycol dimethacrylate (BisGMA)Monomer Base50%
Triethylene glycol dimethacrylate (TEGDMA)Monomer Base25%
2-hydroxyethyl methacrylate (HEMA)Monomer Base25%
1,3,5-triacryloylhexahydro-1,3,5-triazineCopolymerized Agent1%, 2.5%, or 5%
Photoinitiator SystemCuring AgentNot specified

Triazine derivatives are capable of self-assembly into complex three-dimensional networks, leading to the formation of functional materials like hydrogels. acs.orgnih.gov These hydrogels, which are hydrophilic polymer networks with high water retention, show promise in fields such as controlled drug delivery. acs.orgnih.gov

Researchers have synthesized a series of triazine-based hydrogelators by attaching hydrophobic carbon chains of varying lengths (C12 to C18) to a triazine scaffold. acs.org The resulting compounds, named TriaC-12, TriaC-14, TriaC-16, and TriaC-18 , were shown to self-assemble into fibrous networks, forming hydrogels. acs.org The formation is driven by a combination of hydrophobic interactions, π–π stacking, and hydrogen bonding. acs.org Rheological analysis confirmed the viscoelastic properties characteristic of hydrogels, with the elastic modulus (G′) dominating the loss modulus (G″). acs.org

Furthermore, triazine derivatives can act as cross-linking agents to create novel hydrogels. In one study, 1,3,5-triazine-2,4,6-tribenzaldehyde was used to cross-link chitosan (B1678972) , a natural polymer. Current time information in Bangalore, IN. The reaction between the aldehyde groups of the triazine derivative and the amino groups of chitosan formed imine bonds, resulting in a thermo- and pH-responsive hydrogel. Current time information in Bangalore, IN. The swelling behavior of these hydrogels could be controlled by changing the environmental temperature and pH, demonstrating their potential as "smart" materials for specific applications. Current time information in Bangalore, IN.

The rigid, planar structure of the triazine core makes it a suitable building block for liquid crystalline materials. nih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, capable of flowing like a liquid while maintaining long-range molecular order. nih.gov

Research has shown that non-liquid crystal materials can be induced to exhibit mesomorphic (liquid crystal) properties by combining them with specific triazine derivatives. In one study, a star-shaped macromolecule with a central 1,3,5-triazine core was synthesized. nih.gov This macromolecule, which was oily at room temperature, formed a liquid crystal material when mixed in a 1:1 ratio with 4-dodecyloxybenzoic acid . nih.gov The resulting organic salt was investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), which revealed the presence of a Smectic C (SmC) mesophase at temperatures between 93–115 °C. nih.gov The Smectic C phase is a type of liquid crystal phase where the molecules are arranged in layers, with the long axes of the molecules tilted with respect to the layer normal. This demonstrates the utility of the triazine scaffold in designing new materials with advanced optical properties. nih.gov

Role in Agrochemical Research

In the field of agrochemical research, triazinanone derivatives have been extensively studied and developed, particularly for their potent herbicidal activities. Current time information in Bangalore, IN. Many commercially successful herbicides are based on the triazine or triazolinone scaffold. Current time information in Bangalore, IN.

Triazinanone and its related triazolinone derivatives are crucial intermediates in the synthesis of a class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox). This enzyme is vital for chlorophyll (B73375) and heme biosynthesis in plants, and its inhibition leads to rapid cell death.

Numerous commercial herbicides, including amicarbazone , azafenidin , sulfentrazone , and carfentrazone-ethyl , are based on the 1,2,4-triazolinone structure. Current time information in Bangalore, IN. Research focuses on synthesizing novel derivatives to discover compounds with improved efficacy and crop selectivity. acs.org In one such effort, a series of triazolinone derivatives were designed by introducing different pharmacophores to the triazolinone scaffold. The resulting compounds showed significant herbicidal activity. For example, one derivative, methyl 2-[3-methyl-(2-fluoro-4-chloro-5-ethylsulfonamidephenyl)-4,5-dihydro-5-oxo-1 H-1,2,4-triazol-4-yl]methylenephenyl-2-( E)-methoxyiminoacetate , proved to be a promising candidate for controlling broadleaf weeds in rice fields.

The synthesis process for these herbicides often involves building upon the core triazine or triazolinone ring, modifying it with various substituted phenyl groups and other moieties to optimize biological activity. google.comacs.org For example, structure-activity relationship studies have shown that introducing bulky and electronegative groups at specific positions on the benzene (B151609) ring can lead to higher herbicidal activity. acs.org

Table 2: Examples of Commercial Herbicides Based on the Triazolinone Structure

HerbicideChemical Class
AmicarbazoneTriazolinone
AzafenidinTriazolinone
SulfentrazoneTriazolinone
Carfentrazone-ethylTriazolinone

Environmental Fate and Degradation Studies of Triazinane Based Compounds

Biotic Degradation Pathways

There is no available information on the breakdown of 5-Methyl-1,3,5-triazinan-2-one by living organisms.

Microbial Degradation in Soil

No studies have been found that investigate the role of soil microorganisms in the degradation of this compound.

Enzymatic Degradation Processes

Information regarding the specific enzymes that might be involved in the breakdown of this compound is not available.

Abiotic Degradation Pathways

The non-biological breakdown of this compound through chemical and physical processes has not been characterized.

Photodegradation Mechanisms and Degradation Schemes

There are no studies detailing the effects of sunlight on the chemical structure of this compound.

Hydrolysis and Other Chemical Transformations

The potential for this compound to undergo hydrolysis or other chemical transformations in the environment has not been reported.

Characterization of Degradation Products and Metabolites

As no degradation studies have been identified, there is no information available on the identity of any potential degradation products or metabolites of this compound.

Information regarding the environmental fate and degradation of this compound is not available in the public domain.

Extensive searches for scientific literature and environmental data on the chemical compound "this compound" (CAS No. 1910-89-0) have yielded no specific information regarding its environmental fate, persistence, or degradation mechanisms.

While the broader class of triazine compounds, which includes numerous herbicides, has been the subject of many environmental studies, the specific data for this compound is absent from the reviewed resources. General characteristics of some triazine herbicides include a tendency for environmental persistence. nih.govnih.gov The degradation of these related compounds can occur through various pathways, including microbial breakdown and hydrolysis. nih.gov

However, without dedicated studies on this compound, it is not scientifically sound to extrapolate the environmental behavior of other triazines to this specific compound. Research on other triazines, such as atrazine, indicates that microbial metabolism is a key factor in their environmental breakdown. nih.gov

No data was found concerning the half-life of this compound in soil or water, nor were there any studies detailing its dissipation through biodegradation, photodegradation, or hydrolysis. The search included scientific databases, regulatory agency websites, and chemical information repositories. The available information is primarily focused on the synthesis of this compound and its derivatives for applications in fields such as medicinal chemistry. researchgate.netcolab.ws

Therefore, the requested article on the environmental fate and degradation of this compound, including detailed research findings and data tables, cannot be generated at this time due to the lack of available scientific data.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Triazinane Scaffolds

The synthesis of triazinane derivatives is continuously evolving, with a strong emphasis on efficiency, selectivity, and sustainability. The foundational method for creating a range of 1,3,5-triazine (B166579) core compounds often starts with cyanuric chloride, which allows for the stepwise nucleophilic substitution of its chlorine atoms by controlling the reaction temperature. nih.gov However, this traditional approach can be energy and time-intensive. nih.gov

Future synthetic strategies are moving towards more advanced and greener methodologies. Microwave-assisted synthesis, for instance, has demonstrated considerable advantages over conventional heating methods by enabling rapid reactions, reducing reaction times from hours to minutes, minimizing by-products, and improving yields. benthamdirect.com Another promising green technique is sonochemistry, which utilizes ultrasonic irradiation to drive reactions. This method can significantly shorten reaction times to as little as five minutes and often uses water as a solvent, making it an environmentally friendly alternative. nih.govmdpi.com Research has shown that sonochemical protocols can be significantly "greener" than classical heating methods when evaluated against the twelve principles of green chemistry. nih.gov

Furthermore, the development of one-pot synthesis and multi-component reactions is a key area of future research. These strategies aim to construct complex triazinane derivatives in a single step from simple precursors, which is both atom-economical and efficient. For example, the base-mediated reaction of imidates, guanidines, and amides or aldehydes offers a direct route to unsymmetrical 1,3,5-triazin-2-amines. researchgate.net The use of novel catalysts, such as yttrium salts for the cyclotrimerization of nitriles in solvent-free conditions, also represents a significant step forward in the sustainable synthesis of these scaffolds. chim.it

Exploration of New Biological Targets and Therapeutic Areas for Triazinane Derivatives

The triazinane scaffold is a privileged structure in drug discovery, with derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future research will focus on identifying novel biological targets and expanding the therapeutic applications of these compounds.

In oncology, triazinane derivatives are being investigated for their ability to inhibit key enzymes involved in tumorigenesis and to induce apoptosis. nih.gov For example, certain derivatives have shown potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. acs.orgderpharmachemica.com The design of bivalent triazine-based agents that can simultaneously target both the active site and a remote hotspot on a protein, such as the phosphatase Cdc25B, represents a novel approach to achieving high selectivity and potency. nih.gov There is also significant potential in developing triazine-based compounds for the treatment of colorectal cancer. mdpi.comnih.gov

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, triazine derivatives are emerging as promising candidates. They are being explored as multi-target-directed ligands that can, for instance, act as serotonin (B10506) 5-HT6 receptor antagonists, which may offer cognitive benefits. nih.govnih.gov The 1,3,5-triazine scaffold has been described as having the potential to inhibit the aggregation of amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease. nih.gov

The antimicrobial potential of triazinanes is another active area of research, with studies focusing on their effectiveness against multidrug-resistant bacteria. mdpi.com The structural versatility of the triazinane ring allows for the creation of extensive libraries of compounds for screening against a wide array of biological targets.

Integration of Advanced Computational Techniques in Drug Discovery and Material Design

The use of computational methods is becoming increasingly integral to the design and discovery of new triazinane-based drugs and materials. These in silico approaches can significantly accelerate the research and development process by predicting the properties and activities of novel compounds before they are synthesized. nih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational strategies. In SBDD, the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. This has been successfully applied to the discovery of 1,2,4-triazine (B1199460) derivatives as adenosine (B11128) A2A receptor antagonists for potential use in Parkinson's disease. acs.org Molecular docking studies, which predict the binding mode and affinity of a ligand to a receptor, are a key component of SBDD and are used to rationalize the activity of synthesized compounds. derpharmachemica.com

Ligand-based methods, such as the development of quantitative structure-activity relationships (QSAR), are employed when the 3D structure of the target is unknown. nih.gov These models use the chemical structures and biological activities of a set of known active compounds to predict the activity of new ones. Machine learning models are also being used to predict the activity of triazinane derivatives against pathogens like Plasmodium falciparum, the causative agent of malaria. researchgate.net

Computational tools like SwissADME and SwissTargetPrediction are used to forecast the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential biological targets of new triazinane derivatives, helping to prioritize compounds for synthesis and further testing. jomardpublishing.comresearchgate.net

Interdisciplinary Research on Triazinane-Based Functional Materials

The applications of triazinane scaffolds extend beyond medicine into the realm of materials science, where they are used to create novel functional materials. This interdisciplinary research is a rapidly growing area with significant future potential.

One of the most exciting developments is the use of triazine derivatives as building blocks for covalent organic frameworks (COFs). mdpi.com COFs are porous, crystalline polymers with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. mdpi.commdpi.com Triazine-based COFs can be designed to have high fluorescence quantum yields, making them suitable for use in optoelectronic devices and as fluorescent sensors. mdpi.com Their high stability and ordered porous structure also make them excellent candidates for use in immunoassays and other biosensing platforms. mdpi.com

In environmental science, triazinane-based compounds are being investigated for their role in bioremediation. For instance, some triazine herbicides can be degraded by specific strains of bacteria, offering a potential solution for soil and water contamination. mdpi.com

Furthermore, the unique chemical properties of triazines, such as the ability of 2,4,6-trichloro-1,3,5-triazine (TCT) to undergo sequential nucleophilic substitutions, make it a versatile linker for bioconjugation and the development of supramolecular structures. mdpi.com This has applications in the creation of drug delivery systems and other advanced biomaterials. researchgate.net The use of triazine derivatives in sunscreens is another example of their application in functional materials. wikipedia.org

Sustainable Chemistry Approaches in Triazinane Production and Application

The principles of green chemistry are increasingly influencing the synthesis and application of triazinane derivatives, aiming to reduce the environmental impact of these processes. Future research will continue to prioritize the development of sustainable methods.

As previously mentioned, microwave-assisted synthesis and sonochemistry are key green technologies that reduce energy consumption, reaction times, and the use of hazardous solvents. nih.govbenthamdirect.commdpi.com The use of water as a solvent in these reactions is a particularly important aspect of their sustainability. nih.gov

Solvent-free reaction conditions are another important avenue for greening the synthesis of triazinanes. chim.it The development of catalytic systems that are efficient and can be recycled is also a major focus. For example, ionic liquids have been explored as recyclable catalysts for the synthesis of COFs under ambient conditions. mdpi.com

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a guiding principle for developing new synthetic routes. Multi-component reactions are inherently more atom-economical than multi-step syntheses. researchgate.net

In terms of applications, the development of biodegradable triazinane-based materials and the use of bioremediation to break down persistent triazine compounds in the environment are important areas of future research that align with the goals of sustainable chemistry. mdpi.com

Q & A

What are the optimal synthetic routes for 5-methyl-1,3,5-triazinan-2-one, and how can reaction efficiency be improved?

Answer:
The compound is typically synthesized via condensation of formaldehyde, urea, and methylamine under acidic or thermal conditions . Key parameters for optimization include:

  • Molar ratios : A 1:1:1 ratio of formaldehyde:urea:methylamine minimizes side products like dimethylolurea .
  • Catalysts : Use of acetic acid (0.1–0.5 mol%) accelerates cyclization and reduces reaction time .
  • Purification : Recrystallization in ethanol yields >95% purity, confirmed by TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
    Advanced note : Microwave-assisted synthesis (80–100°C, 30 min) improves yield by 15–20% compared to reflux methods .

Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves the chair conformation of the triazinanone ring and methyl group orientation. SHELX programs are recommended for refinement .
  • NMR spectroscopy : 1^1H NMR shows distinct signals for N–CH3_3 (δ 2.8–3.1 ppm) and carbonyl (C=O) groups. 13^{13}C NMR confirms the carbonyl at δ 165–170 ppm .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 116) and HRMS (exact mass 115.075 Da) validate molecular weight .

How do photolytic conditions influence the decomposition pathways of this compound?

Answer:
Under UV irradiation (254–365 nm), the compound undergoes:

  • N–C bond cleavage : Generates methylamine and formaldehyde as primary products .
  • Oxidation : Forms 5-nitro-1,3,5-triazinan-2-one (detected via FTIR at 1540 cm1^{-1} for NO2_2) .
    Methodological insight : Use PI-ReTOF-MS (10.49 eV photoionization) to identify transient intermediates like CN2_2O3_3 . Dose-dependent studies distinguish primary (low-energy) vs. secondary (high-energy) pathways .

What computational approaches are suitable for modeling the electronic properties of this compound?

Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and predicts HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity .
  • Molecular dynamics : Simulate solvation effects in water (SPC/E model) to study hydrogen-bonding interactions with the carbonyl group .
  • SMILES-based modeling : Import SMILES string O=C1N(CN(CN1C)CC)C into tools like Gaussian or ORCA for charge distribution analysis .

How can contradictions in reported decomposition products be resolved experimentally?

Answer: Discrepancies (e.g., nitro vs. nitrite derivatives) arise from differences in:

  • Photolysis wavelength : 254 nm favors N–NO2_2 fission, while 365 nm promotes isomerization .
  • Analytical techniques : Cross-validate using GC-MS (for volatiles) and XPS (for surface-bound intermediates) .
    Best practice : Replicate conditions from conflicting studies and employ tandem MS/MS to isolate isobaric species .

What strategies enhance the stability of this compound in aqueous solutions?

Answer:

  • pH control : Store at pH 6–8 (buffered with phosphate) to prevent hydrolysis of the triazinanone ring .
  • Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .
  • Lyophilization : Freeze-dry samples to reduce water content below 0.1% (w/w), extending shelf life to >12 months .

How does methylation at the N5 position affect the compound’s reactivity in nucleophilic reactions?

Answer:
The N–CH3_3 group:

  • Reduces basicity : pKa of the triazinanone nitrogen decreases from 8.2 (unsubstituted) to 6.9, limiting protonation in neutral media .
  • Steric effects : Hinders nucleophilic attack at the carbonyl carbon, as shown by 30% slower hydrolysis vs. non-methylated analogs .
    Experimental validation : Compare kinetics with 1,3,5-triazinan-2-one using 1^{1}H NMR to track degradation .

What crystallographic challenges arise when resolving this compound, and how are they addressed?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN command with BASF parameters to refine overlapping lattices .
  • Disorder : Apply ISOR and DELU restraints to methyl groups with high thermal motion .
  • Data quality : Collect high-resolution (<1.0 Å) data at 100 K to mitigate radiation damage .

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